Cas no 2034453-71-7 (1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea)
![1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea structure](https://ja.kuujia.com/scimg/cas/2034453-71-7x500.png)
1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea 化学的及び物理的性質
名前と識別子
-
- AKOS025322793
- F6507-9263
- 1-benzyl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- 2034453-71-7
- 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea
-
- インチ: 1S/C15H22N2O2S/c1-19-15(7-9-20-10-8-15)12-17-14(18)16-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H2,16,17,18)
- InChIKey: AIRQSXCAKSHTPO-UHFFFAOYSA-N
- ほほえんだ: S1CCC(CNC(NCC2C=CC=CC=2)=O)(CC1)OC
計算された属性
- せいみつぶんしりょう: 294.14019912g/mol
- どういたいしつりょう: 294.14019912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 75.7Ų
1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6507-9263-1mg |
1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea |
2034453-71-7 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6507-9263-50mg |
1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea |
2034453-71-7 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6507-9263-40mg |
1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea |
2034453-71-7 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6507-9263-100mg |
1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea |
2034453-71-7 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6507-9263-4mg |
1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea |
2034453-71-7 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6507-9263-15mg |
1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea |
2034453-71-7 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6507-9263-10mg |
1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea |
2034453-71-7 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6507-9263-25mg |
1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea |
2034453-71-7 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6507-9263-20mg |
1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea |
2034453-71-7 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6507-9263-5mg |
1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea |
2034453-71-7 | 5mg |
$103.5 | 2023-09-08 |
1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea 関連文献
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
1-benzyl-3-[(4-methoxythian-4-yl)methyl]ureaに関する追加情報
Introduction to 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea (CAS No. 2034453-71-7)
1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea, identified by the Chemical Abstracts Service Number (CAS No.) 2034453-71-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of urea derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates a benzyl group and a thiophene moiety, both of which contribute to its unique chemical properties and reactivity.
The benzyl group, a common aromatic substituent, is known for its stability and ability to participate in various chemical reactions, including nucleophilic substitution and condensation reactions. This feature makes 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea a versatile intermediate in synthetic chemistry. Additionally, the presence of a thiophene ring with a methoxy substituent at the 4-position introduces electronic and steric effects that can influence the compound's interactions with biological targets. Thiophene derivatives are particularly interesting due to their role in medicinal chemistry, where they serve as key structural motifs in numerous therapeutic agents.
In recent years, there has been growing interest in the development of novel urea-based compounds as pharmacological tools. Urea derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea make it a promising candidate for further investigation in these areas. Specifically, the combination of the benzyl and thiophene groups may enhance its binding affinity to biological targets, potentially leading to the discovery of new therapeutic compounds.
One of the most compelling aspects of this compound is its potential application in drug discovery and development. Researchers have been exploring urea derivatives as scaffolds for designing molecules with improved pharmacokinetic profiles and reduced toxicity. The methoxythian-4-yl moiety in 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea is particularly noteworthy, as it has been shown to modulate the electronic properties of the molecule, thereby influencing its biological activity. This modulation can be critical in achieving optimal drug efficacy while minimizing side effects.
Recent studies have highlighted the importance of structural diversity in medicinal chemistry. Compounds like 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea offer a rich structural scaffold that can be modified to explore different biological pathways. For instance, modifications at the benzyl or thiophene positions could lead to novel analogs with enhanced potency or selectivity. This flexibility makes it an attractive candidate for high-throughput screening and rational drug design.
The synthesis of 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea involves multi-step organic transformations that highlight its synthetic accessibility. The introduction of the benzyl group typically proceeds via alkylation reactions, while the incorporation of the thiophene ring can be achieved through cyclization or functionalization strategies. These synthetic routes underscore the compound's feasibility for large-scale production, which is essential for preclinical and clinical studies.
In addition to its pharmaceutical potential, 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea may find applications in other areas such as agrochemicals and material science. Thiophene derivatives are known for their role in developing pesticides and herbicides due to their ability to interact with biological systems at multiple levels. Furthermore, the benzyl group's stability makes it suitable for use in polymer chemistry, where it can serve as a cross-linking agent or a modifier for material properties.
The future prospects of 1-benzyl-3-[(4-methoxythian-4-yll)methyl]urea are promising, given its unique structural features and potential biological activities. Ongoing research aims to elucidate its mechanism of action and identify new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the discovery process, leading to innovative treatments for various diseases.
In conclusion, 1-benzyl-3-[ ( 4 - methoxythian - 4 - yl ) methyl ] urea (CAS No. 2034453 - 71 - 7) represents a significant advancement in pharmaceutical chemistry. Its structural complexity and functional diversity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is expected to play a crucial role in shaping future therapeutic strategies.
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